![molecular formula C18H12ClFN4OS2 B2703455 N~1~-(3-chloro-4-fluorophenyl)-2-{4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251612-43-7](/img/structure/B2703455.png)
N~1~-(3-chloro-4-fluorophenyl)-2-{4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-chloro-4-fluorophenyl)-2-{4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide is a useful research compound. Its molecular formula is C18H12ClFN4OS2 and its molecular weight is 418.89. The purity is usually 95%.
BenchChem offers high-quality N~1~-(3-chloro-4-fluorophenyl)-2-{4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(3-chloro-4-fluorophenyl)-2-{4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Treatment of Non-Small Cell Lung Carcinoma (NSCLC)
Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It has been approved for use in patients with advanced NSCLC who have failed prior chemotherapy. By inhibiting EGFR signaling, gefitinib suppresses tumor growth and prolongs survival in certain subsets of NSCLC patients .
Third-Line Therapy for Chemoresistant NSCLC
Gefitinib is specifically indicated as a third-line treatment for chemoresistant NSCLC patients. It offers an alternative when other therapies have failed. The recommended dose is 250 mg .
Targeted Therapy for EGFR-Mutated NSCLC
Gefitinib is particularly effective in patients with EGFR mutations. These mutations render the EGFR pathway hyperactive, and gefitinib selectively inhibits this aberrant signaling. It improves progression-free survival and quality of life in EGFR-mutated NSCLC .
Investigation in Breast Cancer and Colorectal Cancer
Researchers have explored gefitinib’s efficacy in breast cancer and colorectal cancer cell lines. While it is not a primary treatment for these cancers, studies have evaluated its antiproliferative effects. Further investigations are ongoing .
Improved Synthesis and Characterization
Scientists have developed an improved three-step synthesis protocol for gefitinib. This process utilizes readily available starting materials, novel intermediates, and efficient alkylation steps. The resulting high-yielding process is cost-effective and yields stable intermediates .
Mild Reaction Conditions and Low Cost
Optimized reaction conditions for gefitinib synthesis include mild reaction parameters, simple operation, and low cost. These advantages make it an attractive candidate for large-scale production .
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(4-thiophen-2-yl-1,3-thiazol-2-yl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4OS2/c19-12-6-11(3-4-13(12)20)22-17(25)8-24-7-14(21-10-24)18-23-15(9-27-18)16-2-1-5-26-16/h1-7,9-10H,8H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKSOHFIGIVPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C3=CN(C=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(3-chloro-4-fluorophenyl)-2-{4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.